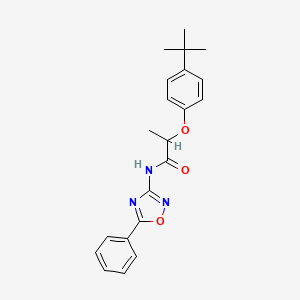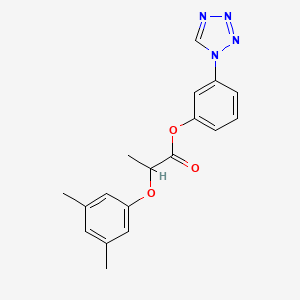![molecular formula C20H18F3N3O3 B11319096 N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11319096.png)
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a benzimidazole ring, a dioxino moiety, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide likely involves multiple steps, including the formation of the benzimidazole core, introduction of the dioxino ring, and incorporation of the trifluoromethyl group. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other benzimidazole derivatives, dioxino-containing molecules, and trifluoromethyl-substituted compounds. Examples include:
- Benzimidazole
- 2-(Trifluoromethyl)benzimidazole
- Dioxino derivatives
Uniqueness
The uniqueness of N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C20H18F3N3O3 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)19-25-14-10-16-17(29-9-8-28-16)11-15(14)26(19)12-18(27)24-7-6-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,24,27) |
Clave InChI |
IUHQXDIIQRYPQT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC(=O)NCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11319026.png)
![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319027.png)
![4-(7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline](/img/structure/B11319041.png)
![5-(4-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319047.png)
![N-[(4-methyl-5-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11319048.png)
![5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11319052.png)
![7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11319054.png)
![4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11319066.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-(pentyloxy)phenyl)methanone](/img/structure/B11319069.png)
![N-[4-(4,5,6,7,8,9-Hexahydro-3,7,7-trimethyl-5-oxoisoxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide](/img/structure/B11319074.png)
![4-[4-(4-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B11319090.png)

![4-Oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide](/img/structure/B11319102.png)

